molecular formula C11H19ClN2O2 B11748404 (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride

Cat. No.: B11748404
M. Wt: 246.73 g/mol
InChI Key: RWAAYAIWPLVVNX-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is a synthetic organic compound that features a furan ring, an amino group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated furans.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide: The non-hydrochloride form of the compound.

    Furan-2-ylmethanamine: A simpler structure with a furan ring and an amino group.

    4-methylpentanamide: Lacks the furan ring but shares the amide structure.

Uniqueness

(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is unique due to the combination of its furan ring, amino group, and amide bond, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C11H18N2O2.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

RWAAYAIWPLVVNX-PPHPATTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=CO1)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CO1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.